

Chemical and physical properties of Erythromycin A N-oxide

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Compound of Interest

Compound Name: Erythromycin A N-oxide

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An In-depth Technical Guide to the Chemical and Physical Properties of **Erythromycin A N-oxide**

Abstract

Erythromycin A N-oxide is a significant metabolite and a minor analog of the macrolide antibiotic, Erythromycin A.[1][2] This document provides a comprehensive overview of the chemical and physical properties of **Erythromycin A N-oxide**, intended for researchers, scientists, and professionals in drug development. It covers its structural characteristics, physicochemical properties, synthesis, and biological relevance, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical Properties

Erythromycin A N-oxide is formed by the oxidation of the tertiary amine on the desosamine sugar of Erythromycin A.[3] This modification alters the molecule's physicochemical properties.[3] It is also known as Erythromycin Impurity H in the European Pharmacopoeia.[4]

Property	Value	Source(s)
Molecular Formula	C37H67NO14	[1] [5] [6] [7] [8]
Molecular Weight	749.9 g/mol	[1] [6] [7]
CAS Number	992-65-4	[1] [2] [5] [6] [8]
IUPAC Name	(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-6-[(3,4,6-trideoxy-3-dimethylamino-beta-D-xylo-hexopyranosyl)oxy]oxacyclotetradecane-2,10-dione N-oxide	[5]
Synonyms	Erythromycin, N-oxide; Oxacyclotetradecane, erythromycin deriv.	[4]
InChI	InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1	[6] [7]
InChIKey	LUIPOVCSQJTWHA-RWJQBGPGBSA-N	[6]

SMILES

C--INVALID-LINK--
=O)C)O[C@@]2([H])C--
INVALID-LINK--(C)--INVALID-
LINK----INVALID-LINK--
O2">C@@H--INVALID-LINK--
(C)C--INVALID-LINK-- [6]
[C@]1(C)O)C)=O)C">C@HO--
INVALID-LINK--C[C@@H]3--
INVALID-LINK--
([O-])C">C@@([H])
[C@@H]3O

Physical Properties

The physical characteristics of **Erythromycin A N-oxide** are summarized below. It is typically supplied as a white solid and exhibits solubility in a range of common laboratory solvents.[\[1\]](#)[\[5\]](#)

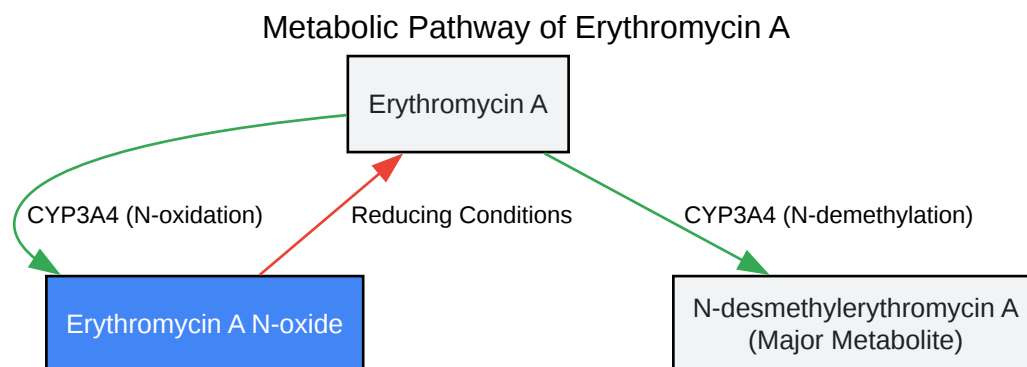
Property	Value	Source(s)
Appearance	White solid / White Powder	[1] [5]
Solubility	Soluble in water, ethanol, methanol, DMF, and DMSO.	[1] [6]
Storage Conditions	-20°C	[1] [6]
Purity	>98% by HPLC	[1]
Source	Can be isolated from the fermentation broth of <i>Saccharopolyspora erythraea</i> .	[1] [2]

Synthesis and Biotransformation

Erythromycin A N-oxide can be formed through both synthetic chemical methods and enzymatic biotransformation.[\[3\]](#) In biological systems, its formation is a recognized metabolic process.[\[3\]](#)

Biotransformation

The primary metabolic pathway for Erythromycin A involves the Cytochrome P450 (CYP) family of enzymes, specifically the CYP3A4 isoform.[3] While N-demethylation is the major metabolic route, N-oxidation also occurs, leading to the formation of **Erythromycin A N-oxide**.[3] This metabolite can revert to the parent Erythromycin A under reducing conditions.[1][2]



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Biotransformation of Erythromycin A.

Chemical Synthesis

While detailed protocols for synthetic preparation were first established in the 1950s, specific contemporary methodologies are not extensively detailed in the provided search results.[1][2] The process generally involves the controlled oxidation of the tertiary amine group on the desosamine sugar of Erythromycin A.

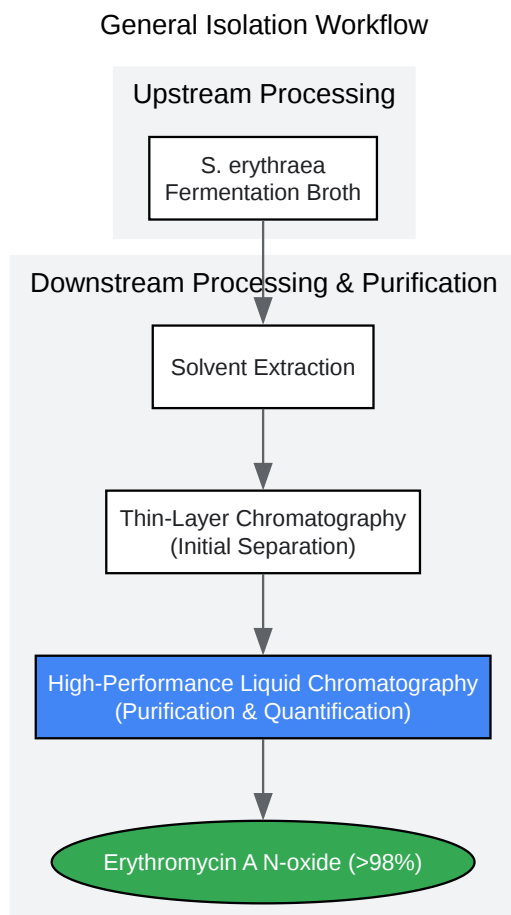
Experimental Protocols

Isolation from Fermentation Broth

Beran M et al. (1991) described the isolation of **Erythromycin A N-oxide** from the fermentation broth of *Saccharopolyspora erythraea* using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[1]

- **Extraction:** The fermentation broth is first subjected to an appropriate extraction procedure to isolate the crude mixture of erythromycin and its analogs.
- **Chromatographic Separation:**

- TLC: Used for initial separation and identification.
- HPLC: Employed for purification and quantification, achieving a purity level of >98%.^[1] A typical HPLC method for related substances in erythromycin utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection around 215 nm.^[9]



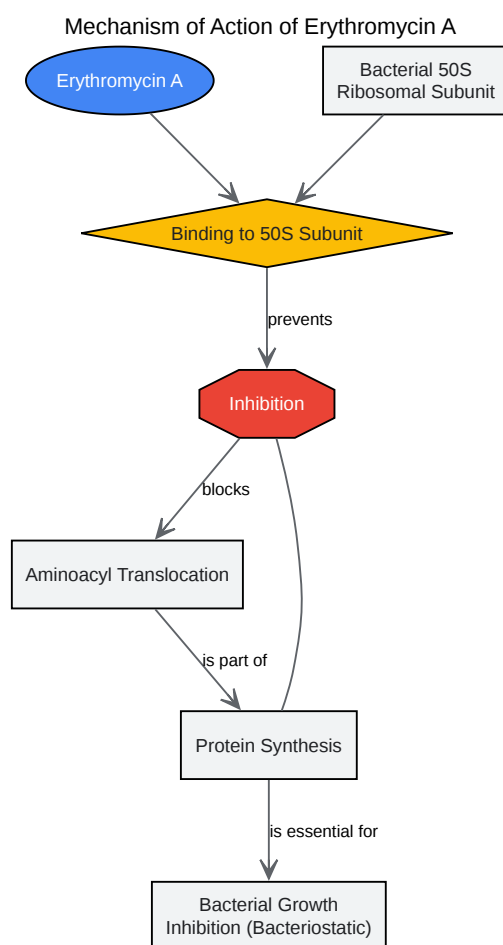
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Isolation of **Erythromycin A N-oxide**.

Biological Activity and Mechanism of Action

The biological activity of **Erythromycin A N-oxide** has not been extensively studied.^[1]^[2] However, its relationship to the parent compound, Erythromycin A, provides significant context.

Erythromycin A N-oxide is also a known precursor in the synthesis of clarithromycin, a widely used semi-synthetic macrolide antibiotic.[3][6]



Inhibition of bacterial protein synthesis.

Erythromycin A N-oxide is a key metabolite and derivative of Erythromycin A, characterized by the N-oxidation of its desosamine sugar. This modification impacts its biological activity and

is a crucial consideration in both the metabolic study of erythromycin and in the quality control of its pharmaceutical preparations, where it may be present as an impurity.[6] Its role as a precursor in the synthesis of other important antibiotics further underscores its significance in medicinal chemistry.[6] Further research into the specific biological activities of **Erythromycin A N-oxide** could yield new insights into macrolide pharmacology.

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